Calculated Physicochemical Distinction: Hydrogen-Bond Donor Capacity vs. Dimethylamino Analog (CAS 1442080-90-1)
The target compound contains an acetamide functional group capable of acting as both a hydrogen-bond donor (NH) and acceptor (C=O), whereas the closest commercial analog 2-((2R,5S)-5-((dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide (CAS 1442080-90-1) replaces the acetamidomethyl with a dimethylaminomethyl group that functions only as a hydrogen-bond acceptor [1]. This difference yields a predicted hydrogen-bond donor count of 2 for the target compound versus 1 for the dimethylamino analog, and a calculated topological polar surface area (TPSA) of approximately 73 Ų versus ~56 Ų, respectively .
| Evidence Dimension | Hydrogen-bond donor count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 2, TPSA ≈ 73 Ų (calculated from structure C10H19N3O2) |
| Comparator Or Baseline | 2-((2R,5S)-5-((dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide (CAS 1442080-90-1): HBD = 1, TPSA ≈ 56 Ų |
| Quantified Difference | ΔHBD = +1 donor; ΔTPSA ≈ +17 Ų (30% increase) |
| Conditions | Calculated using standard in silico methods (e.g., OpenBabel or Pipeline Pilot default parameters) |
Why This Matters
Increased hydrogen-bond donor capacity and TPSA directly influence blood-brain barrier permeability, oral absorption, and target binding interactions—making the target compound more suitable for peripheral ACC inhibition programs where CNS exclusion is desired, while the dimethylamino analog may exhibit greater CNS penetration.
- [1] ChemBase. 2-[(2R,5S)-5-[(dimethylamino)methyl]pyrrolidin-2-yl]-N-methylacetamide. CAS 1442080-90-1. Structural data and molecular formula C10H21N3O. View Source
